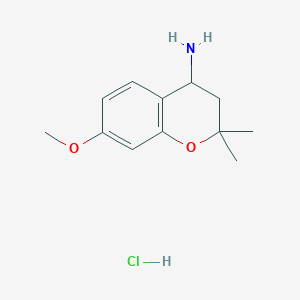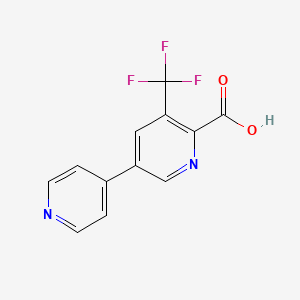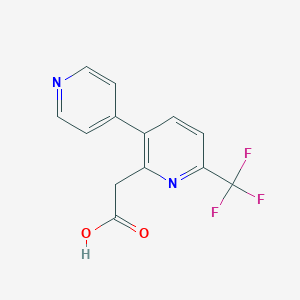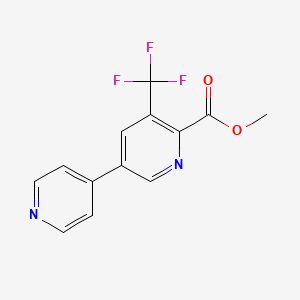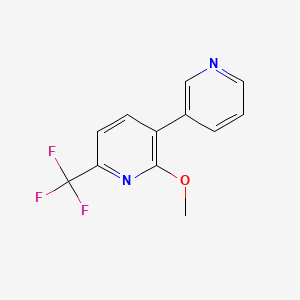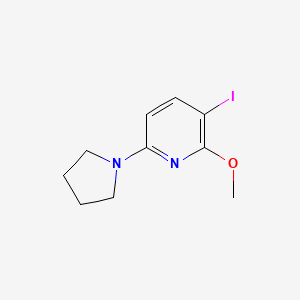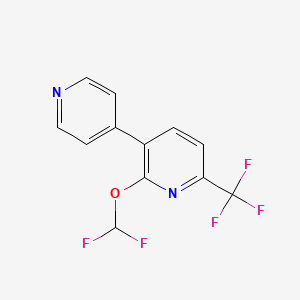
2-Bromo-N-(3-isobutoxyphenyl)acetamide
Vue d'ensemble
Description
2-Bromo-N-(3-isobutoxyphenyl)acetamide, commonly referred to as BIBPA, is a synthetic organic compound belonging to the class of compounds known as amides. BIBPA is a versatile compound with a wide range of applications in scientific research and laboratory experiments. BIBPA has a variety of properties that make it useful in a variety of contexts, including its low toxicity, low volatility, and low reactivity.
Applications De Recherche Scientifique
BIBPA has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. BIBPA can also be used as a catalyst in organic reactions and as a ligand in coordination chemistry. BIBPA is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, BIBPA is used in the synthesis of metal-organic frameworks (MOFs).
Mécanisme D'action
BIBPA has a variety of mechanisms of action that make it useful in a variety of scientific research applications. BIBPA is a strong Lewis acid, meaning that it can act as a catalyst in a variety of organic reactions. BIBPA is also a strong nucleophile, meaning that it can act as a nucleophile in a variety of reactions. BIBPA can also act as a ligand in coordination chemistry, allowing it to bind to metal ions and form coordination complexes.
Biochemical and Physiological Effects
BIBPA has a variety of biochemical and physiological effects. BIBPA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. BIBPA has also been shown to have anti-cancer properties, and it has been used in the treatment of a variety of cancers. Additionally, BIBPA has been shown to have antioxidant properties, and it has been used in the treatment of a variety of diseases, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIBPA has a variety of advantages and limitations for laboratory experiments. One of the primary advantages of BIBPA is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, BIBPA has a low volatility, making it easy to use and store. BIBPA also has low reactivity, making it suitable for use in a variety of reactions. However, BIBPA is also limited by its relatively low solubility, making it difficult to use in some reactions.
Orientations Futures
BIBPA has a variety of potential future directions. BIBPA could be used in the synthesis of more complex compounds, such as peptides and proteins. BIBPA could also be used in the development of more efficient catalysts for organic reactions. Additionally, BIBPA could be used in the development of more efficient ligands for coordination chemistry. Finally, BIBPA could be used in the development of more efficient MOFs for a variety of applications.
Propriétés
IUPAC Name |
2-bromo-N-[3-(2-methylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUYNOMXIZEHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3-isobutoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)
